(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13490678
InChI: InChI=1S/C8H9BrClNO.ClH/c9-6-3-5(8(11)4-12)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
SMILES:
Molecular Formula: C8H10BrCl2NO
Molecular Weight: 286.98 g/mol

(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride

CAS No.:

VCID: VC13490678

Molecular Formula: C8H10BrCl2NO

Molecular Weight: 286.98 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride -

Description

(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride is a chiral compound with a unique molecular structure, featuring an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with an ethan-1-ol moiety. Its molecular formula is C8H10BrCl2NO, and it has a molecular weight of approximately 286.98 g/mol . The hydrochloride form enhances its solubility in water, making it suitable for various experimental conditions and applications in scientific research.

Synthesis

The synthesis of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride can be achieved through several methods, although specific detailed protocols are not widely documented in the available literature. Generally, the synthesis of similar compounds involves the use of chiral starting materials or asymmetric synthesis techniques to ensure the correct stereochemistry.

Biological Activity and Research Findings

Research into the biological activity of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride suggests potential applications in pharmacology. The compound is studied for its ability to inhibit certain enzymes and bind to specific receptors, which may lead to therapeutic benefits. Its interactions are believed to involve hydrogen bonding due to the amino group and halogen bonding from the bromine and chlorine atoms, which can influence biological pathways.

Potential Therapeutic Applications

While specific therapeutic applications are still under investigation, compounds with similar structures have shown promise in modulating enzyme activities or receptor functions. This could lead to potential uses in treating conditions where such modulation is beneficial.

Interaction Studies

Interaction studies involving (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride focus on its binding affinity to biological targets. These studies reveal that the amino group can engage in hydrogen bonding with various biological molecules, while the halogen atoms may facilitate halogen bonding interactions, potentially modulating enzyme activities or receptor functions.

Availability and Suppliers

(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride is available from several chemical suppliers worldwide, including AChemBlock and Parchem, with purity levels up to 98.0% .

Product Name (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride
Molecular Formula C8H10BrCl2NO
Molecular Weight 286.98 g/mol
IUPAC Name (2S)-2-amino-2-(3-bromo-4-chlorophenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C8H9BrClNO.ClH/c9-6-3-5(8(11)4-12)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Standard InChIKey KWCPYYHLSAARLN-DDWIOCJRSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@@H](CO)N)Br)Cl.Cl
Canonical SMILES C1=CC(=C(C=C1C(CO)N)Br)Cl.Cl
PubChem Compound 138732759
Last Modified Aug 29 2023

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